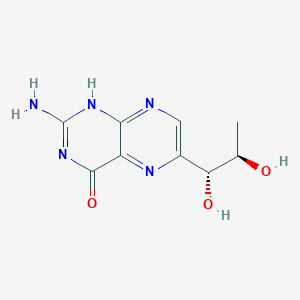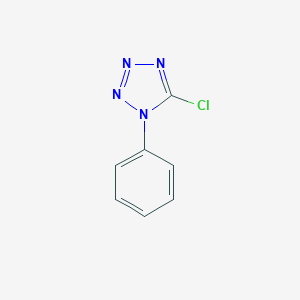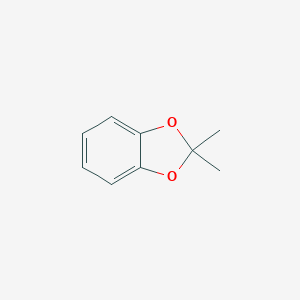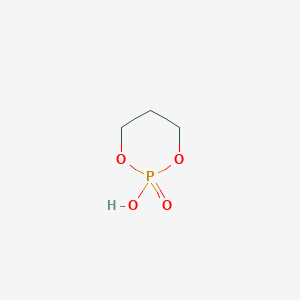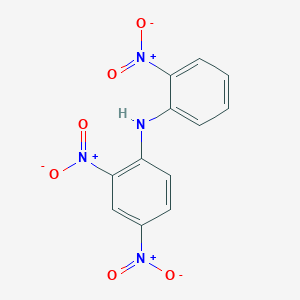
2,4-Dinitro-N-(2-nitrophenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitro-N-(2-nitrophenyl)aniline, commonly known as DNNA, is a synthetic compound that has gained significant attention in the scientific community for its wide range of applications. DNNA belongs to the group of nitroanilines, which are widely used in the production of dyes, pigments, and other chemical intermediates. DNNA is a yellow crystalline powder that is sparingly soluble in water and soluble in organic solvents such as ethanol, acetone, and benzene.
Mechanism Of Action
The mechanism of action of DNNA is not well understood. However, it is believed that DNNA acts as an electron acceptor and can form charge-transfer complexes with electron-donating molecules. This property of DNNA makes it an ideal candidate for use in organic electronics.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of DNNA. However, studies have shown that DNNA can cause DNA damage and induce oxidative stress in cells. DNNA has also been shown to have toxic effects on aquatic organisms.
Advantages And Limitations For Lab Experiments
DNNA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. DNNA is also relatively inexpensive compared to other organic semiconductors. However, DNNA has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous environments. DNNA is also sensitive to light and air, which can cause degradation over time.
Future Directions
There are several future directions for research on DNNA. One area of research is the development of new synthetic methods for DNNA that are more efficient and environmentally friendly. Another area of research is the investigation of the toxicological effects of DNNA on humans and other organisms. Additionally, research can be conducted on the use of DNNA in the production of new organic electronic devices with improved performance and stability.
Conclusion
In conclusion, DNNA is a synthetic compound that has potential applications in the field of organic electronics. It can be synthesized by the nitration of 2-nitroaniline or the diazotization of 2-nitroaniline followed by coupling with 2-nitrophenol. DNNA has been used as a building block for the synthesis of organic semiconductors and has potential applications in the production of OLEDs, OPVs, and OFETs. However, further research is needed to fully understand the mechanism of action and potential toxicological effects of DNNA.
Synthesis Methods
DNNA can be synthesized by the nitration of 2-nitroaniline with a mixture of nitric and sulfuric acid. The resulting 2,4-dinitroaniline is then reduced with sodium dithionite to produce DNNA. The synthesis of DNNA can also be achieved by the diazotization of 2-nitroaniline followed by coupling with 2-nitrophenol.
Scientific Research Applications
DNNA has been extensively studied for its potential applications in the field of organic electronics. It has been used as a building block for the synthesis of organic semiconductors, which are used in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). DNNA has also been used as a dopant in the synthesis of conductive polymers, which have potential applications in the field of energy storage.
properties
CAS RN |
14434-10-7 |
|---|---|
Product Name |
2,4-Dinitro-N-(2-nitrophenyl)aniline |
Molecular Formula |
C12H8N4O6 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
2,4-dinitro-N-(2-nitrophenyl)aniline |
InChI |
InChI=1S/C12H8N4O6/c17-14(18)8-5-6-10(12(7-8)16(21)22)13-9-3-1-2-4-11(9)15(19)20/h1-7,13H |
InChI Key |
RHTGPRLQFAYVBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
14434-10-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



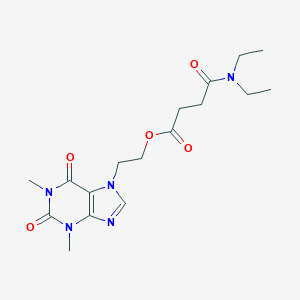

![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)

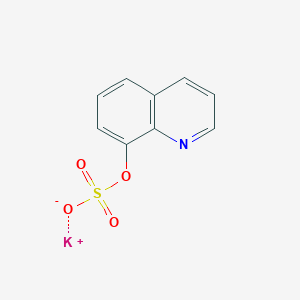
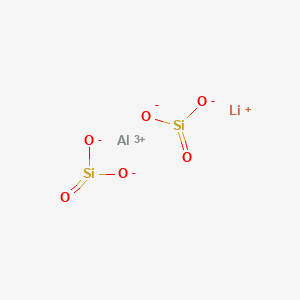
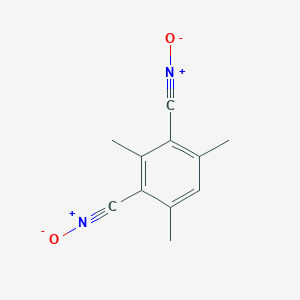
![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)

